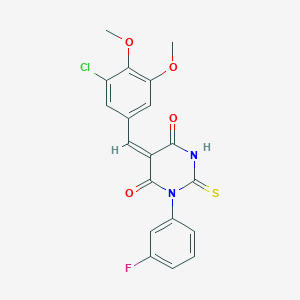
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione, also known as BBIB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBIB is a derivative of thalidomide, which is a drug known for its sedative and anti-inflammatory properties. BBIB has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it is believed to exert its effects by modulating the activity of various signaling pathways in cells. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes involved in the development and progression of cancer. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to modulate the immune system by promoting the differentiation of T cells into regulatory T cells, which are involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione in lab experiments is its ability to modulate multiple signaling pathways involved in various cellular processes. This makes it a versatile tool for studying the mechanisms underlying various diseases and cellular processes. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit low toxicity and good bioavailability, making it a promising candidate for the development of new drugs.
However, there are also some limitations associated with the use of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione in lab experiments. One of the main limitations is the complexity of its synthesis, which can make it difficult to obtain high yields of the desired product. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit some degree of instability under certain conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. One potential direction is the development of new drugs based on the structure of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit a wide range of therapeutic effects, and its structure could serve as a starting point for the development of new drugs with improved efficacy and safety profiles.
Another potential direction for research is the study of the mechanisms underlying the effects of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione on various signaling pathways. By understanding the mechanisms underlying these effects, researchers could identify new targets for drug development and improve our understanding of the cellular processes involved in various diseases.
Finally, there is also a need for further research on the safety and toxicity of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. While 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit low toxicity in some studies, more research is needed to fully understand its safety profile and potential side effects.
Synthesemethoden
The synthesis of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 4-bromobenzylamine with 4-isobutoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2,4-thiazolidinedione to yield 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. The synthesis of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to modulate the immune system by promoting the differentiation of T cells into regulatory T cells.
Eigenschaften
Molekularformel |
C21H21BrN2O3 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[[4-(2-methylpropoxy)phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21BrN2O3/c1-14(2)13-27-18-9-5-15(6-10-18)11-19-20(25)24(21(26)23-19)12-16-3-7-17(22)8-4-16/h3-11,14H,12-13H2,1-2H3,(H,23,26)/b19-11+ |
InChI-Schlüssel |
IJYRDDZBZXONLC-YBFXNURJSA-N |
Isomerische SMILES |
CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
SMILES |
CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)

![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)
![Ethyl 4-[5-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B286232.png)